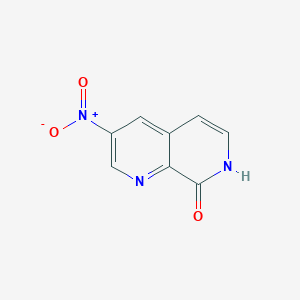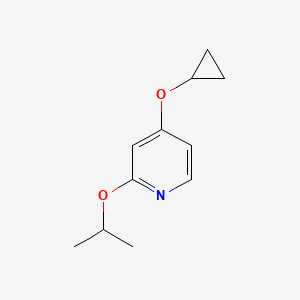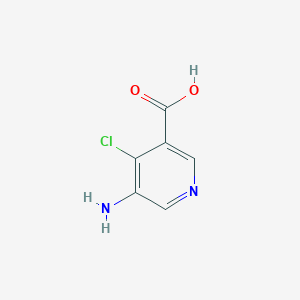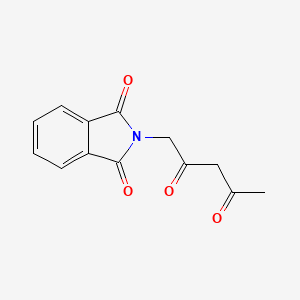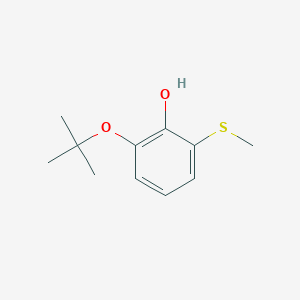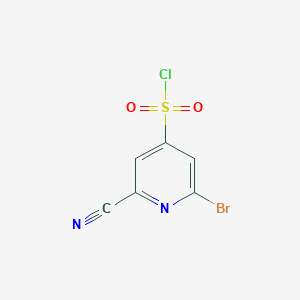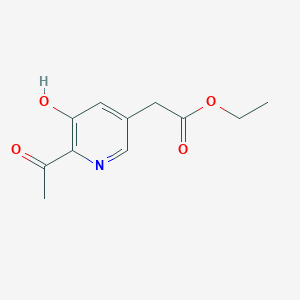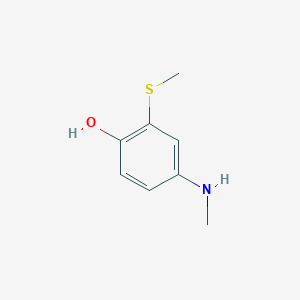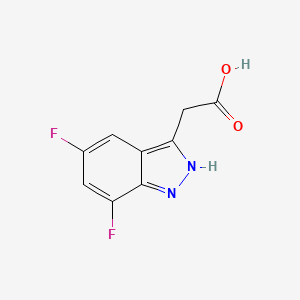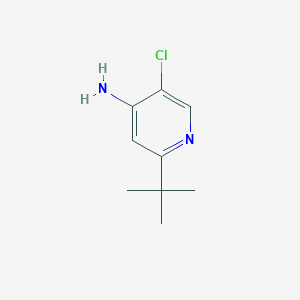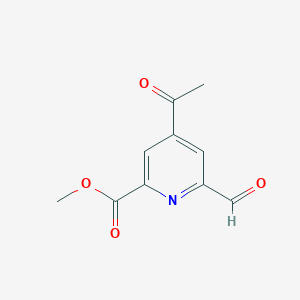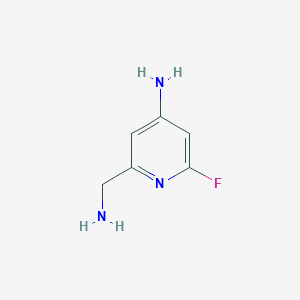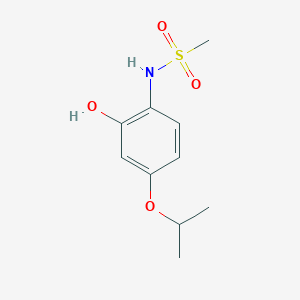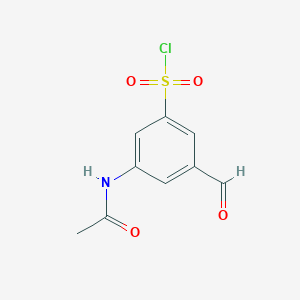
3-(Acetylamino)-5-formylbenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetylamino)-5-formylbenzenesulfonyl chloride is an organic compound that features both acetylamino and formyl functional groups attached to a benzene ring, along with a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-5-formylbenzenesulfonyl chloride typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine. The amine is then acetylated to introduce the acetylamino group. Subsequent formylation and sulfonylation steps yield the final product. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability. Safety measures are crucial due to the reactive nature of sulfonyl chlorides.
化学反応の分析
Types of Reactions
3-(Acetylamino)-5-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Acylation: The acetylamino group can participate in acylation reactions, introducing additional acyl groups.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Acetylamino)-5-formylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Acetylamino)-5-formylbenzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, facilitating the introduction of sulfonamide or sulfonate functionalities. The acetylamino and formyl groups can also participate in further chemical transformations, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
- 3-(Acetylamino)-5-amino-1-phenyl-1,2,4-triazole
- 3,5-Diacetylamino-1-phenyl-1,2,4-triazole
- 3-Acetylamino-5-amino-1-phenyl-1,2,4-triazole
Uniqueness
3-(Acetylamino)-5-formylbenzenesulfonyl chloride is unique due to the presence of both acetylamino and formyl groups on the benzene ring, along with the reactive sulfonyl chloride group. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
特性
分子式 |
C9H8ClNO4S |
|---|---|
分子量 |
261.68 g/mol |
IUPAC名 |
3-acetamido-5-formylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO4S/c1-6(13)11-8-2-7(5-12)3-9(4-8)16(10,14)15/h2-5H,1H3,(H,11,13) |
InChIキー |
DPUVSLVLUUQMQD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


